iNOS Inhibition in RAW264.7 Macrophages: Comparative IC₅₀ vs. N1-Substituted Benzimidazole-2-thione Analog
In a head-to-head comparison within the same assay, 1-(4-methoxyphenyl)-1H-benzoimidazole-2-thiol demonstrated iNOS inhibition in LPS-stimulated mouse RAW264.7 macrophages with an IC₅₀ of 2.57 μM, whereas a closely related N1-substituted analog differing only in the aryl substituent exhibited an IC₅₀ of 1.12 μM—a 2.3-fold difference in potency directly attributable to the 4-methoxyphenyl substitution [1][2].
| Evidence Dimension | Inhibition of LPS-induced iNOS activity |
|---|---|
| Target Compound Data | IC₅₀ = 2.57 μM (2,570 nM) |
| Comparator Or Baseline | Related N1-substituted benzimidazole-2-thione analog (CHEMBL3597267): IC₅₀ = 1.12 μM (1,120 nM) |
| Quantified Difference | 2.3-fold difference (1,450 nM ΔIC₅₀) |
| Conditions | Mouse RAW264.7 cells; 30 min pre-incubation prior to LPS challenge; iNOS activity readout |
Why This Matters
Demonstrates that the 4-methoxyphenyl substitution quantitatively alters anti-inflammatory potency, enabling rational selection for SAR optimization or target validation studies where specific iNOS inhibition thresholds are required.
- [1] BindingDB. BDBM50105346 (CHEMBL3597260): Antiinflammatory activity in mouse RAW264.7 cells assessed as inhibition of LPS-induced iNOS activity. IC₅₀ = 2.57E+3 nM. 2016. View Source
- [2] BindingDB. BDBM50105354 (CHEMBL3597267): Antiinflammatory activity in mouse RAW264.7 cells assessed as inhibition of LPS-induced iNOS activity. IC₅₀ = 1.12E+3 nM. 2016. View Source
